Bisabolol oxide B

Description

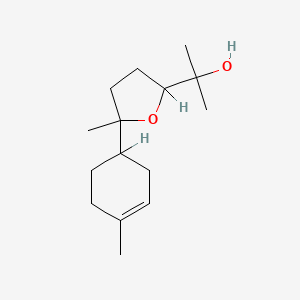

Structure

3D Structure

Properties

IUPAC Name |

2-[5-methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-15)14(2,3)16/h5,12-13,16H,6-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBAYVATPNYHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949059 | |

| Record name | 2-[5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55399-12-7, 26184-88-3 | |

| Record name | Bisabolol oxide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55399-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabololoxide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055399127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl)furan-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Bisabolol oxide B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bisabolol oxide B chemical and physical properties

A Technical Guide to Bisabolol Oxide B: Chemical and Physical Properties for Researchers

This guide provides an in-depth overview of the core chemical and physical properties of this compound, a significant sesquiterpenoid found predominantly in the essential oil of German chamomile (Matricaria chamomilla).[1] As a major oxidation product of α-bisabolol, this compound is of significant interest to researchers in phytochemistry, pharmacology, and drug development for its potential biological activities.[2][3] This document collates essential data, outlines common experimental protocols, and visualizes key processes relevant to its study.

Chemical Identity and Structure

This compound is a monocyclic sesquiterpene oxide.[4] It exists in different stereoisomeric forms, which can lead to variations in reported CAS numbers and properties. The primary identifiers and structural details are crucial for accurate characterization and procurement.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₅H₂₆O₂ | [5][6][7][8] |

| Molecular Weight | ~238.37 g/mol | [5][8][9] |

| IUPAC Name | 2-[5-methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol | [4][6][10] |

| CAS Registry Number | 55399-12-7 (Generic/Mixture) | [6][9][11] |

| 26184-88-3 (for (-)-α-Bisabolol oxide B) | [5][7][8] | |

| InChI Key | RKBAYVATPNYHLW-UHFFFAOYSA-N (Standard) | [6] |

| Canonical SMILES | CC1=CCC(CC1)C1(C)CCC(O1)C(C)(C)O | [10] |

| Synonyms | Tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl)furan-2-methanol, Bisabolol oxide II |[6][7][8] |

Physicochemical Properties

The physical properties of this compound are fundamental for its handling, formulation, and analysis. Many of these values are estimated due to the compound's complexity and its common occurrence as part of a mixture in essential oils.

Table 2: Physical Properties of this compound

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Boiling Point | 326.00 to 327.00 °C | at 760.00 mm Hg (Estimated) | [5] |

| Flash Point | 124.90 °C (257.00 °F) | TCC (Estimated) | [5] |

| Vapor Pressure | 0.000016 mmHg | at 25.00 °C (Estimated) | [5] |

| Water Solubility | 21.49 mg/L | at 25 °C (Estimated) | [5] |

| Solubility | Soluble in alcohol | Insoluble in water | [5] |

| logP (Octanol/Water) | 2.5 - 3.35 | (Estimated) |[5][8] |

Spectral Data for Characterization

Spectroscopic methods are indispensable for the identification and structural elucidation of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for its identification within complex mixtures like essential oils.

Table 3: Key Spectral Data and Analytical Parameters | Data Type | Description / Key Values | Source(s) | | :--- | :--- | :--- | | Mass Spectrometry | GC-MS data is widely available in spectral libraries. |[4][8][12] | | NMR Spectroscopy | ¹³C NMR data is available for structural confirmation. |[4] | | Kovats Retention Index | Standard non-polar columns: 1616 - 1656 | A key parameter for GC identification. |[4][13] | | | Standard polar columns: 2511 - 2525 | |[4] |

Experimental Protocols

The isolation and analysis of this compound typically involve extraction from a natural source, followed by chromatographic separation and spectroscopic identification.

Protocol: Isolation and Analysis from Matricaria chamomilla

-

Extraction: The essential oil is commonly obtained from the dried flower heads of Matricaria chamomilla via hydrodistillation or steam distillation. This process isolates volatile compounds, including sesquiterpenoids.

-

Fractionation (Optional): For isolating pure compounds, the raw essential oil may be subjected to column chromatography or preparative gas chromatography to separate fractions based on polarity and volatility.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: The essential oil or fraction is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC system.

-

Separation: A non-polar capillary column (e.g., HP-5MS) is commonly used. The oven temperature is programmed to ramp up (e.g., from 60°C to 240°C) to separate compounds based on their boiling points and interaction with the stationary phase.[14]

-

Identification: As compounds elute from the column, they enter the mass spectrometer. The resulting mass spectra are compared against spectral libraries (e.g., NIST, Wiley) for identification. Confirmation is achieved by comparing the calculated Kovats Retention Index (RI) with literature values.[13][14]

-

-

Structural Elucidation (NMR): For novel or purified compounds, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is performed to definitively determine the chemical structure.[1]

Biological Activity and Signaling Pathways

This compound, along with other constituents of chamomile oil, contributes to its known therapeutic properties, including anti-inflammatory and antibacterial effects.[1][2] Recent in silico research has explored its potential as an anticancer agent, highlighting a possible interaction with apoptosis-regulating proteins.

Potential Anti-Glioblastoma Activity (In Silico)

A computational study demonstrated that this compound may act as an inhibitor of the Bcl-2 family of proteins, specifically Bcl-xl.[15] These proteins are key regulators of the intrinsic apoptotic pathway. By inhibiting anti-apoptotic proteins like Bcl-xl, compounds can trigger programmed cell death in cancer cells. This suggests a potential mechanism of action for this compound in cancer therapy, which warrants further in vitro and in vivo investigation.[15]

References

- 1. Hydroxylated bisabolol oxides: evidence for secondary oxidative metabolism in Matricaria chamomilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanu-skincare.com [nanu-skincare.com]

- 4. This compound | C15H26O2 | CID 117301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alpha-bisabolol oxide B, 26184-88-3 [thegoodscentscompany.com]

- 6. This compound [webbook.nist.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. (-)-alpha-Bisabolol oxide B | C15H26O2 | CID 91865027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Showing Compound alpha-Bisabolol oxide B (FDB017436) - FooDB [foodb.ca]

- 11. This compound (CAS 55399-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. This compound [webbook.nist.gov]

- 14. impactfactor.org [impactfactor.org]

- 15. researchgate.net [researchgate.net]

Biosynthesis of Bisabolol Oxide B in Matricaria chamomilla: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of bisabolol oxide B, a significant bioactive sesquiterpenoid found in German chamomile (Matricaria chamomilla). This document details the enzymatic steps, precursor molecules, and proposed mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction

Matricaria chamomilla L. (German chamomile) is a medicinal plant renowned for its essential oil, which is rich in various bioactive terpenoids. Among these, (-)-α-bisabolol and its derivatives, bisabolol oxide A and this compound, are major constituents known for their anti-inflammatory, antimicrobial, and anti-irritant properties.[1][2] Understanding the biosynthesis of these compounds is crucial for optimizing their production through biotechnological approaches and for the development of novel therapeutic agents. This guide focuses on the pathway leading to this compound, a key oxidative metabolite of α-bisabolol.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[2] The subsequent steps are localized in the cytosol and involve the action of specific terpene synthases and cytochrome P450 monooxygenases.

Formation of Farnesyl Pyrophosphate (FPP)

The first committed step in sesquiterpenoid biosynthesis is the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP). This reaction is catalyzed by the enzyme farnesyl diphosphate (B83284) synthase (FPS) . In M. chamomilla, the corresponding enzyme is designated as MrFPS.[3]

Cyclization to (-)-α-Bisabolol

The linear FPP molecule is then cyclized to form the monocyclic sesquiterpene alcohol, (-)-α-bisabolol. This crucial step is catalyzed by (-)-α-bisabolol synthase (MrBBS) , a sesquiterpene synthase that produces (-)-α-bisabolol as its sole, enantiopure product.[1][3] Recombinant MrBBS has shown kinetic properties comparable to other sesquiterpene synthases.[1]

Oxidation to this compound

The final step in the formation of this compound is the oxidation of (-)-α-bisabolol. While the specific enzyme in M. chamomilla has not yet been definitively identified, it is strongly suggested to be a cytochrome P450 monooxygenase (CYP) .[4] Cytochrome P450 enzymes are known to be involved in the oxidative modification of terpenoids in plants.[4] The proposed mechanism involves an epoxidation of the endocyclic double bond of the bisabolol ring, followed by an intramolecular cyclization to form the characteristic tetrahydrofuran (B95107) ring of this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data

The relative abundance of bisabolol and its oxides can vary significantly in M. chamomilla essential oil depending on the chemotype, geographical origin, and cultivation practices. The following table summarizes representative quantitative data from various studies.

| Compound | Content Range in Essential Oil (%) | Reference(s) |

| (-)-α-Bisabolol | 5.6 - 41.5 | [5][6] |

| Bisabolol Oxide A | 1.0 - 58.18 | [5][7] |

| This compound | 3.6 - 33.75 | [5][8] |

| Bisabolone Oxide A | 2.0 - 13.9 | [5][6] |

| Chamazulene | 4.7 - 30.42 | [5][8] |

| (E)-β-Farnesene | 3.1 - 71.1 | [5][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Gene Cloning and Heterologous Expression of MrBBS and a Candidate CYP

Objective: To isolate the coding sequences of MrBBS and a candidate cytochrome P450 from M. chamomilla and express the recombinant proteins for functional characterization.

Protocol:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young flower heads of M. chamomilla using a commercial plant RNA extraction kit. First-strand cDNA is synthesized using a reverse transcriptase kit with an oligo(dT) primer.

-

Gene Amplification: The full-length open reading frames (ORFs) of MrBBS and candidate CYP genes (identified through transcriptomic data or homology-based screening) are amplified from the cDNA library using gene-specific primers designed with appropriate restriction sites for cloning.

-

Vector Construction: The amplified PCR products are digested and ligated into a suitable expression vector, such as pET-28a(+) for E. coli or pYES2 for yeast (Saccharomyces cerevisiae).

-

Heterologous Expression in E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

-

Heterologous Expression in Yeast: For CYPs, which often require a eukaryotic host for proper folding and post-translational modifications, yeast is a preferred expression system. The expression vector is transformed into a suitable yeast strain (e.g., INVSc1). Protein expression is induced by transferring the culture to a galactose-containing medium.

-

Protein Purification: Cells are harvested, lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Enzyme Assays

Objective: To determine the enzymatic activity of recombinant MrBBS and the candidate CYP.

MrBBS Assay Protocol:

-

The assay mixture (100 µL) contains 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 µM FPP, and 1-5 µg of purified recombinant MrBBS.

-

The reaction is overlaid with n-pentane to trap volatile products and incubated at 30°C for 1-2 hours.

-

The reaction is stopped by vortexing, and the pentane (B18724) layer is collected.

-

The product, (-)-α-bisabolol, is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Cytochrome P450 Assay Protocol (for α-bisabolol oxidation):

-

The reaction mixture (100 µL) contains 50 mM potassium phosphate buffer (pH 7.4), 1.5 mM NADPH, 10 µM (-)-α-bisabolol (dissolved in a minimal amount of a suitable solvent like DMSO), and microsomes or purified recombinant CYP and its corresponding NADPH-cytochrome P450 reductase.

-

The reaction is initiated by the addition of NADPH and incubated at 30°C for 1-2 hours with shaking.

-

The reaction is quenched and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is dried, redissolved, and analyzed by GC-MS or LC-MS to identify and quantify this compound.

Quantitative Analysis by GC-MS

Objective: To quantify the concentration of bisabolol and its oxides in plant extracts or enzyme assay products.

Protocol:

-

Sample Preparation: Essential oil is diluted in a suitable solvent (e.g., n-hexane). For enzyme assays, the organic extract is concentrated and redissolved. An internal standard (e.g., n-hexadecane) is added for accurate quantification.[5]

-

GC-MS Analysis: Samples are injected into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature program is optimized to separate the compounds of interest.

-

Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards. Quantification is performed by constructing a calibration curve using known concentrations of the standards.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

Conclusion and Future Perspectives

The biosynthesis of this compound in Matricaria chamomilla proceeds via the cyclization of farnesyl pyrophosphate to (-)-α-bisabolol, followed by a putative cytochrome P450-mediated oxidation. While the key enzymes MrFPS and MrBBS have been characterized, the specific CYP responsible for the final oxidation step remains to be identified. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway. Future work should focus on the identification and characterization of the specific cytochrome P450 monooxygenase involved, which will be a critical step towards the complete elucidation of the pathway and will open up new avenues for the biotechnological production of this valuable bioactive compound.

References

- 1. Enantioselective microbial synthesis of the indigenous natural product (-)-α-bisabolol by a sesquiterpene synthase from chamomile (Matricaria recutita) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemical Characterization of Chamomile (Matricaria recutita L.) Roots and Evaluation of Their Antioxidant and Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of Bisabolol Oxide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bisabolol oxide B, a significant sesquiterpenoid often found in essential oils, notably from German chamomile (Matricaria chamomilla). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources to provide a comprehensive reference.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~5.35 | br s | - |

| H-7 | ~3.80 | m | - |

| H-1' | ~5.10 | m | - |

| H-10 | ~1.65 | s | - |

| H-11 | ~1.60 | s | - |

| H-12 | ~1.20 | s | - |

| H-13 | ~1.15 | s | - |

| H-14 | ~1.10 | s | - |

| OH | Variable | br s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

The carbon-13 NMR data are crucial for confirming the carbon skeleton of this compound. The authoritative source for this data is often cited as "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd Edition" by Breitmaier and Voelter.[1][2][3]

| Carbon | Chemical Shift (δ) ppm |

| C-1 | ~86.0 |

| C-2 | ~40.0 |

| C-3 | ~124.0 |

| C-4 | ~134.0 |

| C-5 | ~22.5 |

| C-6 | ~31.0 |

| C-7 | ~84.0 |

| C-8 | ~42.0 |

| C-9 | ~24.0 |

| C-10 | ~23.0 |

| C-11 | ~17.5 |

| C-12 | ~27.0 |

| C-13 | ~25.5 |

| C-14 | ~20.0 |

| C-15 | ~71.0 |

Table 3: Infrared (IR) Spectroscopic Data for this compound

The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl and ether functional groups, as well as its hydrocarbon backbone.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | O-H | Stretching (alcohol) |

| ~2960-2850 | C-H | Stretching (alkane) |

| ~1460 | C-H | Bending (alkane) |

| ~1380 | C-H | Bending (alkane) |

| ~1120 | C-O | Stretching (ether) |

| ~1080 | C-O | Stretching (tertiary alcohol) |

Table 4: Mass Spectrometry (MS) Data for this compound

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a primary technique for the identification of this compound in complex mixtures like essential oils.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol [4] |

| Key Fragment Ions (m/z) | |

| 143 | [C₉H₁₅O]⁺ (often the base peak)[5] |

| 125 | [C₉H₁₃]⁺[5] |

| 109 | [C₈H₁₃]⁺[4] |

| 107 | [C₈H₁₁]⁺[5] |

| 71 | [C₄H₇O]⁺[5] |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺[4] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence is used.

-

Spectral Width: 12 ppm.

-

Acquisition Time: 3.4 seconds.

-

Relaxation Delay: 1.0 second.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1.1 seconds.

-

Relaxation Delay: 2.0 seconds.

-

Number of Scans: 1024.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

-

Sample Preparation: For a pure, isolated oil, a neat spectrum is obtained. A single drop of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, which are then gently pressed together to form a thin liquid film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The prepared salt plates are then placed in the sample holder.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared at a concentration of approximately 1 mg/mL.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 3°C/min to 240°C, and held for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with spectral libraries (e.g., NIST, Wiley) and published fragmentation patterns to confirm the identity of this compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the isolation and spectroscopic analysis of this compound.

References

- 1. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in ... - Eberhard Breitmaier, Wolfgang Voelter - Google Books [books.google.mw]

- 2. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd Edition - Breitmaier, Eberhard; Voelter, Wolfgang; Voelter, W.; Breitmeier, E.: 9783527264667 - AbeBooks [abebooks.com]

- 3. Carbon-13 NMR Spectroscopy: High-resolution Methods and Applications in ... - Eberhard Breitmaier, W. Voelter - Google Books [books.google.com]

- 4. This compound | C15H26O2 | CID 117301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Activity of Bisabolol Oxide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B is a sesquiterpene oxide naturally occurring in various plants, most notably in German chamomile (Matricaria recutita). As an oxygenated derivative of α-bisabolol, it contributes to the aromatic profile and therapeutic properties of chamomile essential oil.[1] While its counterpart, α-bisabolol, has been extensively studied, this compound is emerging as a compound of significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The available quantitative data for the biological activity of pure this compound is limited. Much of the existing research has been conducted on essential oils containing a mixture of bioactive compounds, including this compound. The following tables summarize the available data, including that of matricaria oil rich in bisabolol oxides and comparative data for α-bisabolol to provide context.

Table 1: Anti-inflammatory and Antihyperalgesic Activity

| Test Substance | Model | Parameter | Result | Source |

| Matricaria Oil (25.5% α-bisabolol oxide B, 21.5% α-bisabolol oxide A) | Carrageenan-induced rat paw edema | Antiedematous Effect (ED₅₀) | 42.4 ± 0.2 mg/kg (prophylactic) | [2] |

| Matricaria Oil (25.5% α-bisabolol oxide B, 21.5% α-bisabolol oxide A) | Carrageenan-induced hyperalgesia in rats | Antihyperalgesic Effect (ED₅₀) | 49.8 ± 6.0 mg/kg (prophylactic) | [2] |

| β-bisabolol | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Inhibition | 55.5% inhibition at 50.0 µg/mL | [3] |

| β-bisabolol | LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE₂) Inhibition | 62.3% inhibition at 50.0 µg/mL | [3] |

| β-bisabolol | LPS-stimulated RAW 264.7 macrophages | Tumor Necrosis Factor-alpha (TNF-α) Inhibition | 45.3% inhibition at 50.0 µg/mL | [3] |

| α-bisabolol | LPS-stimulated RAW 264.7 macrophages | IL-6, IL-1β, TNF-α Inhibition | Significant reduction at 100 and 200 mg/kg | [4] |

Table 2: Anticancer and Cytotoxic Activity

| Test Substance | Cell Line | Parameter | Result (IC₅₀) | Source |

| Essential Oil with 11.60% α-bisabolol oxide B | Various cancer cell lines | Cytotoxicity | Dose-dependent reduction in cell viability | |

| α-bisabolol | Human and rat glioma cells | Cytotoxicity | 2.5-5 µM | [5] |

| α-bisabolol | B-chronic lymphocytic leukemia cells | Cytotoxicity | 42 µM | [6] |

| α-bisabolol | Non-small cell lung carcinoma cells | Cytotoxicity | 15 µM | [6] |

| α-bisabolol α-l-rhamnopyranoside | Human glioma (U-87) | Cytotoxicity | 40 µM | [7][8] |

Table 3: Antimicrobial Activity

| Test Substance | Microorganism | Parameter | Result (MIC) | Source |

| Matricaria chamomilla essential oil (high in bisabolol oxides) | Candida albicans | Antifungal Activity | Active | [9] |

| α-bisabolol | Staphylococcus epidermidis | Antibacterial Activity | 37.5 µg/mL | [10] |

| α-bisabolol | Propionibacterium acnes | Antibacterial Activity | 75 µg/mL | [10] |

| α-bisabolol | Fusarium oxysporum | Antifungal Activity | 128 - 1024 µg/mL | [11] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like this compound. These are generalized protocols primarily based on studies of α-bisabolol and would require optimization for specific experimental conditions with this compound.

In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol outlines the determination of the anti-inflammatory potential of a test compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.

-

Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Solution A to the supernatant, followed by 50 µL of Solution B.

-

Incubate at room temperature for 10 minutes in the dark.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.

Cytotoxicity Assay: MTT Assay

This protocol describes the assessment of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Materials:

-

Cancer cell line of interest (e.g., human glioblastoma U-87 MG)

-

Appropriate cell culture medium with 10% FBS

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism using the broth microdilution method.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (test compound)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well containing the test compound. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, inferences can be drawn from studies on the structurally related α-bisabolol. The anti-inflammatory and anticancer effects of α-bisabolol are often attributed to its modulation of key cellular signaling cascades, including the NF-κB and PI3K/Akt pathways.[7]

Anti-inflammatory Signaling Pathway

Bisabolol and its oxides are recognized for their anti-inflammatory properties.[7] α-Bisabolol has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[7] This is often achieved through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Anticancer Signaling Pathway: Induction of Apoptosis

In silico studies suggest that this compound may act as an inhibitor of Bcl-2 family proteins, which are key regulators of apoptosis.[12] α-Bisabolol is known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[12] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases. It is plausible that this compound shares a similar mechanism of action, promoting apoptosis in cancer cells by targeting mitochondria and modulating the expression of pro- and anti-apoptotic proteins.

Caption: Postulated apoptotic pathway induced by this compound via the intrinsic mitochondrial route.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive evaluation of the biological activity of a compound like this compound.

Caption: A general experimental workflow for investigating the biological activity of this compound.

Conclusion

This compound presents a promising profile as a bioactive natural compound with potential therapeutic applications in inflammation and oncology. While current research provides a foundational understanding of its activities, primarily through studies on essential oils, further investigation into the pure compound is warranted. The experimental protocols and hypothesized signaling pathways detailed in this guide offer a framework for future research aimed at elucidating the precise mechanisms of action and quantifying the therapeutic potential of this compound. Such studies will be crucial for unlocking its full potential in drug discovery and development.

References

- 1. Hydroxylated bisabolol oxides: evidence for secondary oxidative metabolism in Matricaria chamomilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alpha-Bisabolol, a nontoxic natural compound, strongly induces apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and cytotoxicity evaluation of natural alpha-bisabolol beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. acgpubs.org [acgpubs.org]

- 11. cemit.una.py [cemit.una.py]

- 12. researchgate.net [researchgate.net]

The Antimicrobial Activity Spectrum of Bisabolol Oxide B: A Technical Guide

Introduction

Bisabolol oxide B is a sesquiterpene oxide found as a significant constituent in the essential oil of various plants, most notably German chamomile (Matricaria recutita). While its parent compound, α-bisabolol, has been extensively studied for its pharmacological properties, this compound is also emerging as a compound of interest for its bioactive potential, including its antimicrobial effects. This technical guide provides a comprehensive overview of the antimicrobial activity spectrum of this compound, detailing its efficacy against various microorganisms, the experimental protocols used for its evaluation, and its proposed mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Antimicrobial Activity Spectrum

This compound has demonstrated a notable range of antimicrobial activity against both bacteria and fungi. The following tables summarize the quantitative data from various studies, providing a comparative look at its efficacy.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against a panel of Gram-positive and Gram-negative bacteria.

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Inhibition Zone (mm) | Reference |

| Bacillus cereus | - | 0.5 | 0.5 | 35.0 | [1] |

| Staphylococcus aureus | - | 1.0 | 1.0 | 28.0 | [1] |

| Listeria monocytogenes | - | 1.5 | 1.0 | 25.0 | [1] |

| Escherichia coli | - | 3.0 | 1.5 | 18.0 | [1] |

| Salmonella typhimurium | - | 2.0 | 1.5 | 22.0 | [1] |

| Yersinia enterocolitica | - | 3.0 | 1.5 | 12.0 | [1] |

| Pseudomonas aeruginosa | - | 3.0 | 1.5 | - | [1] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antifungal Activity

This compound has also been investigated for its activity against various fungal species, including yeasts and dermatophytes.

| Fungus | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Streptococcus pyogenes | - | 78 | - | [2][3] |

| Aspergillus fumigatus | - | 78 | - | [2][3] |

| Aspergillus niger | - | 39 | - | [3] |

| Microsporum gypseum | - | 39 | - | [3] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocols

The determination of the antimicrobial efficacy of this compound relies on standardized and well-documented experimental methodologies. The most commonly employed techniques are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and subsequent subculturing to establish the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Broth Microdilution Method for MIC Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to ensure its solubility in the aqueous broth medium.

2. Inoculum Preparation:

-

The test microorganism is cultured on an appropriate agar (B569324) medium.

-

A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[6]

-

This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][6]

3. Serial Dilution in Microtiter Plate:

-

A 96-well microtiter plate is used for the assay.

-

Two-fold serial dilutions of the this compound stock solution are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.

-

Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

4. Inoculation and Incubation:

-

The standardized inoculum is added to each well containing the serially diluted compound.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).[4]

5. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.[4]

Determination of MBC/MFC

Following the MIC determination, the MBC or MFC is established to ascertain whether the compound is bactericidal/fungicidal or bacteriostatic/fungistatic.

1. Subculturing:

-

A small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth in the MIC assay.

-

This aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

2. Incubation:

-

The plates are incubated under suitable conditions to allow for the growth of any viable microorganisms.

3. Determination of MBC/MFC:

-

The MBC/MFC is defined as the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in the number of viable colonies compared to the initial inoculum.[1]

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in evaluating and the potential mechanisms of this compound's antimicrobial activity, the following diagrams are provided.

Caption: Workflow for Antimicrobial Susceptibility Testing.

While the precise signaling pathways of this compound's antimicrobial action are still under investigation, a proposed mechanism, similar to other sesquiterpenes, involves the disruption of the microbial cell membrane.

Caption: Proposed Mechanism of Antimicrobial Action.

Conclusion

This compound exhibits a promising spectrum of antimicrobial activity against a variety of pathogenic bacteria and fungi. Its efficacy, particularly against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, suggests its potential for further investigation in dermatological and other therapeutic applications. The methodologies outlined in this guide provide a framework for the standardized evaluation of its antimicrobial properties. Future research should focus on elucidating the precise molecular mechanisms of action and exploring its potential synergistic effects with other antimicrobial agents.

References

An In-depth Technical Guide on the Antioxidant Capacity of Bisabolol Oxide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant capacity of bisabolol oxides, with a specific focus on Bisabolol Oxide B. It includes a summary of available quantitative data from key antioxidant assays, detailed experimental protocols for these assays, and visualizations of experimental workflows and related biological pathways.

Introduction to Bisabolol Oxides and their Antioxidant Potential

Bisabolol, a naturally occurring sesquiterpene alcohol found predominantly in chamomile, is well-regarded for its anti-inflammatory, anti-irritant, and antimicrobial properties. Its primary oxidative products are bisabolol oxide A and this compound. While research has often focused on the parent compound, α-bisabolol, emerging evidence suggests that its oxidized metabolites may possess enhanced biological activities, including greater antioxidant potential.[1] This guide delves into the methodologies used to quantify this antioxidant capacity and summarizes the existing, albeit limited, data for bisabolol oxides.

Quantitative Assessment of Antioxidant Activity

The antioxidant efficacy of a compound is frequently determined by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods used for this purpose. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Radical Scavenging Activity of α-Bisabolol and its Oxides

| Compound | Assay | IC50 Value | Source(s) |

| α-Bisabolol | DPPH | 43.88 mg/mL | [2] |

| α-Bisabolol Oxide A | DPPH | 1.50 mg/mL | [2] |

| This compound | DPPH | Data not available | |

| α-Bisabolol | ABTS | Data not available | |

| α-Bisabolol Oxide A | ABTS | Data not available | |

| This compound | ABTS | Data not available |

The available data indicates that α-bisabolol oxide A possesses significantly higher antioxidant activity in the DPPH assay compared to its precursor, α-bisabolol.[2] This suggests that the oxidation of α-bisabolol may lead to compounds with enhanced radical scavenging capabilities. Further research is warranted to quantify the antioxidant capacity of this compound using these standard assays.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this working solution should be adjusted to approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol or ethanol. From the stock solution, create a series of dilutions to be tested.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions.

-

Initiation of Reaction: Add the DPPH working solution to each well or cuvette containing the sample and mix thoroughly. A blank containing only the solvent and the DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [((A_blank - A_sample) / A_blank)] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions.

-

Reaction Mixture: Add a small volume of the test compound dilutions to a larger volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The results can be expressed as an IC50 value or compared to a standard antioxidant like Trolox to determine the TEAC.

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflows and a potential signaling pathway that may be influenced by the antioxidant activity of bisabolol and its oxides.

While specific signaling pathways for this compound's antioxidant activity are yet to be fully elucidated, the known pathways for its precursor, α-bisabolol, provide a likely starting point for investigation. α-Bisabolol has been shown to modulate inflammatory and oxidative stress pathways.

Conclusion and Future Directions

The available evidence suggests that the oxidative metabolites of α-bisabolol, such as bisabolol oxide A, may possess superior antioxidant properties compared to the parent compound. While direct quantitative data for this compound remains elusive, it is reasonable to hypothesize that it also contributes to the overall antioxidant profile of oxidized bisabolol mixtures.

This guide provides the foundational protocols for researchers to quantitatively assess the antioxidant capacity of this compound using DPPH and ABTS assays. Future research should focus on isolating pure this compound and determining its IC50 values in these and other antioxidant assays to provide a clearer understanding of its potential as a therapeutic agent. Furthermore, elucidating the specific cellular signaling pathways modulated by this compound's antioxidant activity will be crucial for its development in pharmaceutical and dermatological applications.

References

The Cytotoxic Potential of Bisabolol Oxide B Against Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabolol oxide B, a sesquiterpenoid found in the essential oil of plants such as Matricaria chamomilla (chamomile), has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature concerning the cytotoxicity of this compound against various cancer cell lines. Due to a notable scarcity of studies on the isolated compound, this document also presents data from essential oils rich in this compound and draws comparisons with the more extensively researched isomer, α-bisabolol, to infer potential mechanisms and therapeutic avenues. This guide summarizes quantitative cytotoxic data, details relevant experimental protocols, and visualizes key cellular signaling pathways implicated in the anticancer effects of related compounds.

Introduction

The search for novel anticancer agents from natural sources is a critical endeavor in oncological research. Sesquiterpenes, a class of C15 isoprenoids, are of particular interest due to their diverse chemical structures and biological activities. This compound is a naturally occurring sesquiterpene oxide, primarily recognized as a constituent of German chamomile. While its anti-inflammatory and other therapeutic properties are suggested, its specific role as a cytotoxic agent against cancer cells is an emerging area of investigation. This document aims to consolidate the current knowledge on the cytotoxicity of this compound, providing a resource for researchers and professionals in drug development.

Cytotoxicity of this compound and Related Compounds

Direct experimental data on the cytotoxicity of isolated this compound is limited in the current scientific literature. However, studies on essential oils containing significant amounts of this compound provide preliminary evidence of its potential anticancer activity.

Cytotoxicity of Essential Oils Containing this compound

Several studies have investigated the cytotoxic effects of essential oils in which this compound is a notable component. These studies suggest a dose-dependent cytotoxic effect on various cancer cell lines.

| Essential Oil Source | Cancer Cell Line(s) | Key Findings | This compound Content | Reference |

| Matricaria chamomilla | HL-60 (Human promyelocytic leukemia), NB4 (Human acute promyelocytic leukemia) | The essential oil, containing 37.85% bisabolol oxides A and B combined, demonstrated a significant, dose-dependent increase in cell death percentage in both cell lines. | Not individually quantified | [1] |

| Cedrelopsis grevei | Not specified | An essential oil containing 11.60% α-bisabolol oxide B showed considerable cytotoxic effects across all tested cancer cell lines, with dose-dependent reductions in cell viability. | 11.60% | [2] |

Note: The data presented above is for essential oils and not for the isolated this compound. The observed cytotoxicity may be a result of the synergistic effects of multiple components in the oil.

Cytotoxicity of α-Bisabolol (Isomer)

In contrast to this compound, the isomer α-bisabolol has been extensively studied for its anticancer properties. The cytotoxic data for α-bisabolol provides a valuable comparative reference.

| Cancer Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |

| A549 (Human non-small cell lung carcinoma) | 15 | Not Specified | [3] |

| Human and Rat Glioma cells | 2.5 - 5 | 24 | [1] |

| B-chronic lymphocytic leukemia | 42 | Not Specified | [1] |

| Ph-B-ALL (Philadelphia-negative B-cell acute lymphoblastic leukemia) | 14 ± 5 | 24 | [4] |

| AML (Acute myeloid leukemia) - Cluster 2 | 45 ± 7 | 24 | [4] |

| AML (Acute myeloid leukemia) - Cluster 3 | 65 ± 5 | 24 | [4] |

| U-87 (Human glioblastoma) | 130 | Not Specified | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe common experimental protocols used to assess the cytotoxicity of natural compounds like this compound.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., A549, U-87, HL-60, NB4) are obtained from certified cell banks.

-

Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

A common method to determine the cytotoxic effects of a compound is the MTT assay.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to attach overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or essential oil). A vehicle control (e.g., DMSO) is also included.

-

After a specified incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

-

The plate is incubated for another 4 hours at 37°C.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Signaling Pathways in Bisabolol-Induced Cytotoxicity

While the specific signaling pathways modulated by this compound in cancer cells are not yet elucidated, research on α-bisabolol has identified several key pathways involved in its pro-apoptotic and anti-proliferative effects. These pathways may serve as a predictive framework for the mechanisms of this compound.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

-

Mechanism of Inhibition by α-Bisabolol: Studies have shown that α-bisabolol can inhibit the phosphorylation of both PI3K and Akt, thereby downregulating this pro-survival pathway. This inhibition leads to a decrease in the expression of downstream anti-apoptotic proteins and an increase in apoptosis.

The Mitochondrial Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for eliminating damaged or cancerous cells.

-

Induction by α-Bisabolol: α-Bisabolol has been shown to induce apoptosis through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in this process.

Future Directions and Conclusion

The current body of research provides preliminary yet indirect evidence for the cytotoxic potential of this compound against cancer cell lines. The data from essential oils rich in this compound are encouraging, but further studies are imperative. Future research should focus on:

-

Isolation and Purification: Evaluating the cytotoxic effects of highly purified this compound to determine its intrinsic anticancer activity and establish accurate IC50 values.

-

Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound in various cancer cell types.

-

In Vivo Studies: Assessing the anti-tumor efficacy and safety profile of this compound in preclinical animal models.

-

Synergistic Effects: Exploring the potential for synergistic interactions between this compound and conventional chemotherapeutic agents.

References

Physicochemical Properties of Bisabolol Oxide B: A Technical Guide for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolol oxide B is a sesquiterpenoid commonly found as a constituent of chamomile oil, often alongside its isomer, Bisabolol oxide A, and their precursor, α-bisabolol.[1] As a significant component of an essential oil with known anti-inflammatory and soothing properties, this compound is of considerable interest for pharmaceutical and cosmetic formulations.[2] A thorough understanding of its physicochemical properties is paramount for the successful development of stable, effective, and safe delivery systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound relevant to formulation, outlines key experimental protocols for its analysis, and presents logical workflows for its characterization.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that many of these values are predicted or estimated, as experimentally determined data for this specific compound is limited in publicly accessible literature.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₂₆O₂ | [3] |

| Molecular Weight | 238.37 g/mol | [4][5] |

| Appearance | Colorless viscous oil | Inferred from properties of related sesquiterpenes |

| Boiling Point | 326.00 to 327.00 °C (at 760 mm Hg) | Estimated[6] |

| Melting Point | Not Available | [7][8] |

| Water Solubility | 21.49 mg/L at 25 °C | Estimated[6] |

| 0.14 g/L | Predicted (ALOGPS)[7] | |

| Solubility in Organic Solvents | Soluble in alcohol | [6] |

| LogP (Octanol/Water Partition Coefficient) | 3.349 | Estimated[6] |

| 2.5 | Computed (XLogP3)[4][5] | |

| 3.56 | Predicted (ALOGPS)[7] | |

| 2.93 | Predicted (ChemAxon)[7] | |

| pKa (Strongest Acidic) | 14.33 | Predicted (ChemAxon)[7] |

| pKa (Strongest Basic) | -3.1 | Predicted (ChemAxon)[7] |

| Vapor Pressure | 0.000016 mmHg at 25.00 °C | Estimated[6] |

| Flash Point | 257.00 °F (124.90 °C) | Estimated[6] |

Stability Profile

Experimental Protocols

To address the gaps in the experimental data for this compound, the following are detailed methodologies for determining key physicochemical parameters.

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.

Principle: An excess amount of this compound is equilibrated with a solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then quantified.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the solvents of interest (e.g., purified water, ethanol, propylene (B89431) glycol, isopropyl myristate). The amount should be sufficient to ensure a solid/liquid phase remains after equilibration.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved material to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical method's linear range.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Determination of the Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[9]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is measured at equilibrium to determine the partition coefficient.

Methodology:

-

Pre-saturation: Pre-saturate the n-octanol with water and the water (typically a buffer at a specific pH, e.g., 7.4) with n-octanol by shaking them together for 24 hours, followed by separation.[10]

-

Partitioning: Prepare a solution of this compound in the pre-saturated n-octanol. Add a volume of the pre-saturated water to a separation funnel, followed by an equal volume of the n-octanol solution of the compound.

-

Equilibration: Stopper the funnel and shake it for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning. Secure the funnel in a stationary position and allow the two phases to separate completely.

-

Sampling: Carefully collect aliquots from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

High-Performance Liquid Chromatography (HPLC) for Quantification

A stability-indicating HPLC method is crucial for solubility, LogP determination, and stability studies. The following provides a general starting point for method development for a sesquiterpene like this compound.

Instrumentation and Conditions (based on methods for similar compounds):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is common for sesquiterpenes. A starting point could be an isocratic mobile phase of acetonitrile:water (e.g., 70:30 v/v). The composition may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: As this compound lacks a strong chromophore, detection at a lower wavelength, such as 210 nm, is often necessary.

-

Injection Volume: 20 µL.

-

Column Temperature: 25-30 °C.

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures for characterizing the physicochemical properties of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C15H26O2 | CID 117301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (-)-alpha-Bisabolol oxide B | C15H26O2 | CID 91865027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alpha-bisabolol oxide B, 26184-88-3 [thegoodscentscompany.com]

- 7. Human Metabolome Database: Showing metabocard for alpha-Bisabolol oxide B (HMDB0038197) [hmdb.ca]

- 8. Showing Compound alpha-Bisabolol oxide B (FDB017436) - FooDB [foodb.ca]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. agilent.com [agilent.com]

Unveiling Novel Sources of Bisabolol Oxide B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of natural sources of Bisabolol oxide B beyond the well-established German chamomile (Matricaria recutita). This document is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of this promising bioactive sesquiterpenoid. The guide details alternative plant sources, quantitative data, experimental protocols for extraction and analysis, and insights into its potential biological signaling pathways.

Executive Summary

This compound, a sesquiterpenoid ether, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects. While German chamomile is the most widely known source, this guide identifies and details alternative botanical sources, thereby opening new avenues for research and development. This document provides a consolidated resource on the natural occurrence, extraction, and potential mechanisms of action of this compound, with a focus on non-chamomile-derived sources.

Alternative Natural Sources of this compound

Research has identified several plant species, outside of the genus Matricaria, that contain this compound. The following table summarizes the key botanical sources and the reported concentration of this compound in their essential oils.

| Botanical Name | Family | Common Name | Plant Part | This compound Concentration (% in Essential Oil) |

| Myoporum crassifolium | Scrophulariaceae | - | Wood | 7.3%[1] |

| Eremanthus erythropappus | Asteraceae | Candeia | Wood | 0.66% - 0.85% |

| Vanillosmopsis arborea | Asteraceae | - | Wood | Presence of "bisabolol oxide" reported, specific quantification of this compound requires further investigation. |

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve the following key steps: extraction of the essential oil, followed by chromatographic analysis for identification and quantification.

Essential Oil Extraction

Several methods can be employed for the extraction of essential oils rich in sesquiterpenoids like this compound. The choice of method can influence the yield and chemical profile of the extracted oil.

-

Steam Distillation: This is a common method for extracting essential oils from aromatic plants. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

-

Hydrodistillation: In this method, the plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. A Clevenger-type apparatus is often used for laboratory-scale hydrodistillation.

-

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is known for its ability to extract compounds with high purity and without the use of organic solvents.

Analytical Methods for Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is the most common and effective method for the identification and quantification of this compound in essential oils.

GC-MS/FID Analysis Protocol (General):

-

Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of sesquiterpenoids.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and gradually increase to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Flame Ionization Detector (FID) Conditions:

-

Detector Temperature: 280 °C

-

-

Identification: The identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard and by comparison with mass spectral libraries (e.g., NIST, Wiley).

-